methyl 3-formyl-1,2-oxazole-5-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
1369362-27-5 |
|---|---|
Molecular Formula |
C6H5NO4 |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
methyl 3-formyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H5NO4/c1-10-6(9)5-2-4(3-8)7-11-5/h2-3H,1H3 |
InChI Key |
KRGQNAQIZPRAJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C=O |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 3 Formyl 1,2 Oxazole 5 Carboxylate and Its Congeners
Historical Development of Isoxazole (B147169) Synthesis Routes
The journey into the synthesis of isoxazoles began in the late 19th century. In 1888, Ludwig Claisen first described the cyclic structure of a 3-methyl-5-phenylisoxazole. edu.krd However, the first synthesis of the parent isoxazole ring is credited to Dunstan and Dymond, who generated 3,4,5-trimethylisoxazole (B86237) by heating nitroethane with aqueous alkalies. edu.krd
A pivotal moment in isoxazole chemistry arrived with the extensive work of Quilico and his group between 1930 and 1946. Their research established the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds as a fundamental and versatile route to the isoxazole core, a method that remains a cornerstone of isoxazole synthesis today. edu.krd These early methods laid the groundwork for the more refined and selective strategies that have since been developed.
Contemporary Regioselective and Stereoselective Synthesis Strategies
Modern organic synthesis demands high levels of control over the arrangement of atoms in a molecule. For a compound like methyl 3-formyl-1,2-oxazole-5-carboxylate, achieving the desired 3,5-substitution pattern is paramount. Contemporary methods offer elegant solutions to this challenge.
Cycloaddition Reactions in 1,2-Oxazole Ring Formation
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is the most widely employed method for constructing the isoxazole ring. rsc.org This reaction is highly efficient and often proceeds with a high degree of regioselectivity, which is crucial for producing a specific isomer like the 3,5-disubstituted product.
To synthesize this compound via this route, one would theoretically react a nitrile oxide derived from a glyoxylic acid equivalent with a protected form of propiolaldehyde. The regioselectivity of this reaction, which dictates whether the 3,5- or the 3,4-disubstituted isoxazole is formed, can be influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. nih.gov
A common approach involves the in situ generation of the nitrile oxide from an oxime precursor, often by oxidation. For instance, aldoximes can be oxidized with agents like sodium hypochlorite (B82951) to generate the corresponding nitrile oxides, which then readily react with a dipolarophile. nih.gov
| Reactant 1 (Nitrile Oxide Precursor) | Reactant 2 (Alkyne) | Potential Product |
| Glyoxylic acid oxime | Propiolaldehyde | 3-Formyl-1,2-oxazole-5-carboxylic acid |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | Ethynyltrimethylsilane | Ethyl 3-(trimethylsilyl)-1,2-oxazole-5-carboxylate |
This table presents a hypothetical reaction for the synthesis of the parent acid and a related example from the literature.
Functionalization of Pre-formed Isoxazole Scaffolds
An alternative to building the ring with the desired substituents already in place is to functionalize a pre-existing isoxazole core. This approach can be particularly useful if a suitably substituted isoxazole is readily available. Direct functionalization of the isoxazole ring has been an area of intense research. researchgate.net
For example, a pre-formed isoxazole with a group at the 3-position that can be converted to a formyl group (e.g., a hydroxymethyl or a protected aldehyde) could be carboxylated at the 5-position. While direct C-H carboxylation at the 5-position is challenging, metal-catalyzed cross-coupling reactions offer a viable pathway. For instance, an isoxazole bearing a halogen at the 5-position could undergo a palladium-catalyzed carbonylation or reaction with a carboxylating agent.
Conversely, one could start with an isoxazole-5-carboxylate and introduce the formyl group at the 3-position. This might be achieved through metal-catalyzed C-H activation and formylation, or by converting a suitable precursor group at the 3-position.
Multi-Component Reactions for Direct Access
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. researchgate.netbeilstein-journals.org Several MCRs have been developed for the synthesis of substituted isoxazoles.
One such strategy involves the one-pot condensation of a β-ketoester, hydroxylamine (B1172632) hydrochloride, and an aldehyde. nih.gov While this typically leads to 4,5-disubstituted isoxazoles, variations of this approach could potentially be designed to yield the 3,5-disubstitution pattern. For example, a three-component reaction of a terminal alkyne, an acyl chloride, and sodium azide (B81097) has been reported to produce 3,5-di(hetero)aryl-substituted isoxazoles under palladium catalysis. researchgate.net Adapting this to aliphatic and functionalized substrates could provide a route to the target molecule.
Development of Catalytic Protocols for Synthesis
The development of catalytic methods has revolutionized isoxazole synthesis, enabling milder reaction conditions, improved yields, and greater control over selectivity.
Transition Metal-Catalyzed Approaches
Transition metals such as copper, palladium, rhodium, and gold have been extensively used in the synthesis and functionalization of isoxazoles. nih.govresearchgate.net
Copper(I)-catalyzed cycloadditions are particularly noteworthy. The "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, has an analogous application in isoxazole synthesis where copper(I) salts catalyze the reaction of terminal alkynes with in situ generated nitrile oxides. This method is highly regioselective for the formation of 3,5-disubstituted isoxazoles. nih.gov
Palladium-catalyzed reactions have been employed in various capacities. For instance, palladium catalysts can be used for the four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to produce pyrazole (B372694) or isoxazole derivatives. nih.gov Palladium is also crucial for cross-coupling reactions that functionalize the isoxazole ring, as mentioned previously.
Rhodium(III)-catalyzed C-H activation is an emerging and powerful tool for the direct functionalization of heterocycles. researchgate.net A carboxylate group on the isoxazole ring can act as a directing group, guiding the rhodium catalyst to activate a C-H bond at a specific position, which can then be further functionalized. This strategy could be envisioned for the introduction of a formyl group precursor at the 3-position of an isoxazole-5-carboxylate.
| Catalyst | Reaction Type | Potential Application for Target Synthesis |
| Copper(I) | [3+2] Cycloaddition | Regioselective synthesis from a propiolate and a formyl nitrile oxide precursor. |
| Palladium(0/II) | Cross-coupling/Carbonylation | Introduction of the carboxylate group at the 5-position of a 3-formyl-5-halo-isoxazole. |
| Rhodium(III) | C-H Activation/Functionalization | Directed formylation at the 3-position of an isoxazole-5-carboxylate. |
This table summarizes potential catalytic approaches for the synthesis of the target molecule or its precursors.
Organocatalytic Methods
The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful, metal-free alternative for the synthesis of complex molecular architectures, including isoxazoles. These methods often provide high levels of stereoselectivity and functional group tolerance under mild reaction conditions, avoiding the cost, toxicity, and purification challenges associated with many metal catalysts. rsc.org
While direct organocatalytic routes to this compound are not extensively documented, several organocatalytic strategies for the synthesis of isoxazole and isoxazoline (B3343090) congeners have been reported. These can be adapted for the synthesis of functionalized isoxazoles. For instance, a biomimetic, metal-free cyclization of N-(2-hydroxyethyl)amides to 2-oxazolines, precursors to oxazoles, is promoted by low loadings of a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived organocatalyst. organic-chemistry.org This dehydrative cyclization demonstrates broad substrate scope and high functional group tolerance. organic-chemistry.org
Another relevant approach involves the use of amine-functionalized cellulose (B213188) as a sustainable and efficient organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com This method proceeds via a one-pot, three-component reaction of a β-ketoester, an aldehyde, and hydroxylamine hydrochloride in water at room temperature. mdpi.com The catalyst's biodegradable nature and the use of water as a solvent underscore the green credentials of this methodology. mdpi.com
A summary of representative organocatalytic approaches for related heterocycle synthesis is presented below.
| Catalyst Type | Reactants | Product Type | Key Advantages |
| Amine-functionalized cellulose | β-ketoester, aldehyde, hydroxylamine HCl | 3,4-disubstituted isoxazol-5(4H)-one | Green, biodegradable catalyst; aqueous medium; room temperature. mdpi.com |
| 1,3,5,2,4,6-triazatriphosphorine (TAP) | N-(2-hydroxyethyl)amides | 2-Oxazolines | Metal-free; biomimetic; high functional-group tolerance. organic-chemistry.org |
| Quaternary ammonium (B1175870) hydroxide (B78521) resin | Tosylmethyl isocyanide (TosMIC), aromatic aldehydes | 5-Aryloxazoles | Simple filtration-based removal of catalyst and byproduct; high yield and purity. organic-chemistry.org |
These examples highlight the potential of organocatalysis to construct the core isoxazole ring system. The synthesis of this compound would likely involve a multi-step sequence where the isoxazole ring is first formed using an organocatalytic key step, followed by functional group interconversions to install the formyl and methyl carboxylate groups at the C3 and C5 positions, respectively.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. numberanalytics.comnumberanalytics.com The synthesis of isoxazoles, including this compound, is an area where these principles can be effectively applied to create more sustainable processes. nih.gov The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical syntheses. numberanalytics.com
Key green chemistry strategies applicable to isoxazole synthesis include:
Use of Safer Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A significant green advancement is the substitution of these with environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.comnih.gov For example, the synthesis of 5-arylisoxazole derivatives has been successfully achieved in aqueous media without any catalyst, offering advantages of mild conditions and easier work-up. nih.gov Similarly, water has been shown to be the optimal solvent for the amine-functionalized cellulose-catalyzed synthesis of isoxazol-5(4H)-ones. mdpi.com
Catalysis: The use of catalysts, whether organometallic, inorganic, or organocatalysts, is a cornerstone of green chemistry because it allows for reactions with higher atom economy, lower energy consumption, and reduced waste generation. numberanalytics.com The development of recyclable catalysts, such as the agro-waste-derived catalyst WEOFPA (Water Extract of Orange Fruit Peel Ash) used in glycerol (B35011) for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones, exemplifies this principle. nih.gov
Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound have been shown to significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. researchgate.netpreprints.orgrasayanjournal.co.in These methods reduce energy consumption and minimize the formation of byproducts. preprints.org For instance, ultrasound-assisted multicomponent reactions have emerged as powerful tools for the sustainable synthesis of isoxazole derivatives. preprints.org
Atom Economy and Waste Prevention: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. numberanalytics.com Multicomponent reactions (MCRs) are particularly noteworthy in this regard, as they allow for the rapid assembly of complex molecules like isoxazoles from three or more starting materials in a single step, minimizing waste. mdpi.comnih.gov
The table below summarizes the application of green chemistry principles to the synthesis of isoxazole congeners based on recent research findings.
| Green Chemistry Principle | Application in Isoxazole Synthesis | Example / Finding | Reference |
| Safer Solvents | Replacement of hazardous organic solvents with water. | Efficient synthesis of 5-arylisoxazole derivatives in aqueous media without a catalyst. | nih.gov |
| Catalysis | Use of a recyclable, agro-waste-derived catalyst. | Synthesis of isoxazole-5(4H)-ones using WEOFPA/glycerol under solvent-free conditions. | nih.gov |
| Energy Efficiency | Application of ultrasonic irradiation to accelerate reactions. | Ultrasound-assisted one-pot synthesis of 3,5-functionalized isoxazoles in an aqueous medium. | preprints.org |
| Waste Prevention | Employment of multicomponent reactions (MCRs). | One-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. | mdpi.com |
| Renewable Feedstocks | Utilization of catalysts derived from biological sources. | Amine-functionalized cellulose used as an effective and biodegradable catalyst. | mdpi.com |
By integrating these principles, the synthesis of this compound and its analogs can be designed to be not only efficient and high-yielding but also sustainable and environmentally responsible.
Chemical Reactivity and Transformation Pathways of Methyl 3 Formyl 1,2 Oxazole 5 Carboxylate
Reactions Involving the Formyl Moiety
The aldehyde group at the 3-position of the isoxazole (B147169) ring is a key site for various chemical modifications, including nucleophilic additions, oxidations, reductions, and condensation reactions.
Nucleophilic Addition Reactions and Subsequent Transformations
The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles. While specific studies on methyl 3-formyl-1,2-oxazole-5-carboxylate are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of aromatic and heterocyclic aldehydes. Nucleophilic addition reactions can lead to the formation of a tetrahedral intermediate, which can then undergo further transformations.
One of the most significant classes of nucleophilic addition reactions involving aldehydes is the Wittig reaction , which converts the carbonyl group into a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with a phosphorus ylide (Wittig reagent) would be expected to yield a 3-(alkenyl)-1,2-oxazole-5-carboxylate derivative. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used; stabilized ylides typically afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orglibretexts.orglibretexts.org
Table 1: Plausible Wittig Reaction with this compound
| Wittig Reagent (Phosphorus Ylide) | Expected Product | Predominant Stereochemistry |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Methyl 3-vinyl-1,2-oxazole-5-carboxylate | Not applicable |
| (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) | Methyl 3-(2-ethoxycarbonylvinyl)-1,2-oxazole-5-carboxylate | (E)-isomer |
| Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | Methyl 3-styryl-1,2-oxazole-5-carboxylate | (Z)-isomer (typically) |
Oxidation and Reduction Chemistry of the Aldehyde Group
The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the aldehyde to a carboxylic acid would yield 5-(methoxycarbonyl)-1,2-oxazole-3-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents commonly employed for the conversion of aldehydes to carboxylic acids. An efficient strategy for preparing "unsymmetrical" 4-aryl-isoxazole-3,5-dicarboxylic acid derivatives from nitroacetic esters and aromatic aldehydes has been developed, highlighting the accessibility of such dicarboxylic acid structures. researchgate.netnih.gov
Reduction: The selective reduction of the aldehyde group in the presence of the ester functionality is a valuable transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is generally effective for the reduction of aldehydes and ketones to their corresponding alcohols, while often leaving esters intact under controlled conditions. The reduction of this compound with sodium borohydride would be expected to yield methyl 3-(hydroxymethyl)-1,2-oxazole-5-carboxylate. Aromatic carboxylic acids can be converted to their methyl esters and subsequently reduced to the corresponding primary alcohols using a sodium borohydride–THF–methanol system. wikipedia.org
Condensation Reactions and Imine Formation
The formyl group readily participates in condensation reactions with active methylene (B1212753) compounds and primary amines.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base. thermofisher.commychemblog.com This reaction with this compound would lead to the formation of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. The reaction is catalyzed by a weak base, and the removal of water drives the reaction to completion. thermofisher.com
Table 2: Potential Knoevenagel Condensation Products with this compound
| Active Methylene Compound | Catalyst (Example) | Expected Product |
| Malononitrile (B47326) | Piperidine | Methyl 3-(2,2-dicyanovinyl)-1,2-oxazole-5-carboxylate |
| Diethyl malonate | Pyrrolidine | Methyl 3-(2,2-bis(ethoxycarbonyl)vinyl)-1,2-oxazole-5-carboxylate |
| Ethyl cyanoacetate | Triethylamine | Methyl 3-(2-cyano-2-ethoxycarbonylvinyl)-1,2-oxazole-5-carboxylate |
Imine Formation: The reaction of the formyl group with primary amines leads to the formation of imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine can be a stable product or can be further reduced in a process known as reductive amination to yield a secondary amine.
Reactivity of the Ester Functionality
The methyl ester group at the 5-position of the isoxazole ring is another site for chemical modification, primarily through reactions such as transesterification and hydrolysis.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. For this compound, reaction with a different alcohol (e.g., ethanol, propanol) in the presence of a suitable catalyst would lead to the corresponding ethyl or propyl ester. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com
Hydrolysis and Carboxylic Acid Derivatization
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-formyl-1,2-oxazole-5-carboxylic acid, under either acidic or basic conditions (saponification). Basic hydrolysis is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis is also possible but may be slower. The resulting carboxylic acid is a versatile intermediate for further derivatization.
Carboxylic Acid Derivatization: Once the carboxylic acid is formed, it can be converted into a variety of other functional groups. For instance, it can be reacted with amines to form amides, a fundamental transformation in medicinal chemistry and materials science. fishersci.itnih.govlibretexts.orgnih.govyoutube.com The conversion of the carboxylic acid to an amide typically requires an activating agent, such as a carbodiimide (B86325) (e.g., DCC, EDC) or conversion to a more reactive acyl chloride or mixed anhydride. nih.govlibretexts.org
Table 3: Potential Derivatives from 3-Formyl-1,2-Oxazole-5-Carboxylic Acid
| Reagent(s) | Product Class |
| Thionyl chloride (SOCl₂), then an amine (R-NH₂) | Amide |
| An alcohol (R-OH), acid catalyst | Ester (Transesterification of the acid) |
| Sodium azide (B81097) (NaN₃), then heat (Curtius rearrangement) | Amine (via isocyanate intermediate) |
Electrophilic and Nucleophilic Substitutions on the Isoxazole Ring
The isoxazole ring is generally susceptible to electrophilic attack, primarily at the C4 position, due to its higher electron density compared to the C3 and C5 positions. However, the strong deactivating nature of the formyl and carboxylate groups in this compound makes electrophilic substitution challenging. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely require harsh conditions and may proceed with low yields, if at all.
Conversely, the electron-deficient nature of the isoxazole ring in this compound makes it a potential candidate for nucleophilic aromatic substitution. While typically difficult for simple isoxazoles, the presence of the two electron-withdrawing groups could facilitate the attack of strong nucleophiles. The most probable sites for nucleophilic attack would be the carbon atoms of the formyl and ester groups, as well as potentially the C5 position of the isoxazole ring, which could lead to displacement of a suitable leaving group if one were present.
Ring-Opening Reactions and Rearrangements of the 1,2-Oxazole Heterocycle
The inherent weakness of the N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, leading to a variety of synthetically useful products. This reactivity is a hallmark of isoxazole chemistry.
Reductive Ring Opening: Catalytic hydrogenation or treatment with other reducing agents can cleave the N-O bond. For this compound, this would likely lead to the formation of a highly functionalized enaminone or a related β-dicarbonyl compound. The specific product would depend on the reaction conditions and the subsequent transformations of the initial ring-opened intermediate.
Base-Catalyzed Ring Opening: Strong bases can also induce the cleavage of the isoxazole ring. The initial attack of a base on the acidic C4-proton (if present and accessible) or directly on the ring can initiate a cascade of reactions resulting in various open-chain products. For the title compound, this could potentially lead to the formation of cyano-substituted carbonyl compounds or other difunctionalized molecules.
Photochemical Rearrangements: Isoxazoles are known to undergo photochemical rearrangements to form other five-membered heterocyclic systems, most notably oxazoles. This transformation is believed to proceed through a diradical intermediate formed by the homolytic cleavage of the N-O bond upon UV irradiation. It is conceivable that this compound could be photochemically converted to the corresponding methyl 4-formyl-1,3-oxazole-2-carboxylate, although specific experimental data is not available.
Below is a summary of potential transformation pathways based on the general reactivity of isoxazoles:
| Reaction Type | Reagents and Conditions | Potential Products |
| Electrophilic Substitution | Nitrating agents, Halogens, Acylating agents (under forcing conditions) | 4-Substituted isoxazole derivatives (expected to be low yielding) |
| Nucleophilic Addition | Nucleophiles (e.g., Grignard reagents, organolithiums) | Addition to the formyl or ester carbonyl groups |
| Reductive Ring Opening | H₂, Pd/C; NaBH₄; etc. | Enaminones, β-Dicarbonyl compounds |
| Base-Catalyzed Ring Opening | Strong bases (e.g., NaOH, NaOEt) | Cyano-substituted carbonyls, other difunctionalized compounds |
| Photochemical Rearrangement | UV light | Substituted oxazoles |
It is important to note that this table represents predicted reactivity based on the established chemistry of the isoxazole ring system. Detailed experimental studies on this compound are required to confirm these pathways and to fully elucidate the nuanced reactivity of this interesting heterocyclic compound.
Mechanistic Investigations of Isoxazole Oxazole Isomerization and Ring Expansion Processes
Photoinduced Isomerization of Isoxazoles to Oxazoles
Photochemical irradiation provides the requisite energy to access high-energy intermediates, facilitating the rearrangement of isoxazoles to their corresponding oxazole (B20620) isomers. This process is governed by the principles of photochemistry, involving electronically excited states and short-lived, reactive species.
Theoretical and experimental studies have elucidated several potential pathways for the photochemical transformation of the isoxazole (B147169) ring. researchgate.netnih.gov Upon absorption of UV light, the isoxazole molecule is promoted to an electronically excited state, typically the first singlet excited state (S1), which has ππ* character. researchgate.netacs.org From this excited state, the molecule can follow several deactivation pathways leading to isomerization.
Computational models for substituted isoxazoles have identified three primary reaction pathways:
Internal Cyclization-Isomerization (Path A): A pathway involving complex geometric changes and internal cyclization events. researchgate.netnih.gov
Ring Contraction-Ring Expansion (Path B): This pathway involves the initial cleavage of the weak N-O bond, leading to a ring contraction to form a transient azirine intermediate. This intermediate subsequently undergoes ring expansion to form the oxazole. researchgate.netnih.gov This pathway is considered energetically feasible. nih.gov
Direct Path (Path C): Theoretical calculations suggest this pathway, which may involve a more direct transition state, is often the most favorable route for photoisomerization. researchgate.netnih.gov
The excitation of the bright ππ*-state in isoxazole predominantly leads to ultrafast ring-opening dynamics, occurring within tens of femtoseconds. researchgate.netacs.org This initial, rapid N-O bond cleavage is a critical step that channels the molecule toward the intermediates responsible for rearrangement. acs.org
The key to understanding the photoinduced isoxazole-oxazole rearrangement lies in the characterization of the transient intermediates formed after the initial excitation. Two species are of central importance: 2H-azirines and nitrile ylides. acs.orgnih.gov
Irradiation of isoxazoles, such as 3,5-dimethylisoxazole, in low-temperature matrices has been shown to produce the corresponding 2H-azirine and a nitrile ylide as detectable photoproducts, which ultimately lead to the formation of the oxazole. researchgate.netacs.org The process can be summarized as follows:
N-O Bond Cleavage: The isoxazole, upon photoexcitation, undergoes cleavage of the labile N-O bond to form a vinylnitrene species. nih.gov
Formation of 2H-Azirine: This vinylnitrene can rapidly cyclize to form a 2H-azirine intermediate. researchgate.netnih.gov For an analogue like 3-formylisoxazole, theoretical studies predict the formation of 2-formyl-2H-azirine. nih.gov
Formation of Nitrile Ylide: The 2H-azirine intermediate, particularly one bearing a carbonyl substituent, can undergo a subsequent photochemical C-C bond cleavage. nih.gov This step generates a highly reactive carbonyl nitrile ylide. nih.govacs.org
1,5-Electrocyclization: The nitrile ylide intermediate then undergoes a 1,5-electrocyclization, where the negative end of the ylide attacks the carbonyl oxygen, closing the ring to form the thermodynamically stable oxazole. acs.org
The direct detection and characterization of the elusive carbonyl nitrile ylide have provided conclusive evidence for its role as a key intermediate in the photoisomerization pathway from isoxazole to oxazole. acs.org
Thermal Rearrangements Involving Methyl 3-Formyl-1,2-Oxazole-5-Carboxylate Analogues
Thermal energy can also drive the rearrangement of isoxazoles. In these processes, the substitution pattern of the isoxazole ring is critical in dictating the reaction course and the stability of the intermediates involved.
Similar to photochemical pathways, 2H-azirines are pivotal intermediates in the thermal rearrangement of isoxazoles to oxazoles. acs.orgnih.gov While they are often transient, under specific conditions, these azirine intermediates can be isolated. For example, studies on 4-acyl-5-methoxyisoxazoles have shown that these compounds can be converted into stable 2-acyl-2-(methoxycarbonyl)-2H-azirines. acs.orgnih.gov
These isolated azirines serve as excellent precursors for oxazoles. Upon non-catalytic thermolysis at high temperatures (e.g., 170 °C in o-dichlorobenzene), the azirines quantitatively isomerize into the corresponding oxazoles. acs.orgnih.gov The mechanism mirrors the final steps of the photochemical route: the thermal energy facilitates the cleavage of the azirine C-C bond to form a stabilized nitrile ylide. This intermediate is stabilized by the presence of two electron-withdrawing groups (acyl and methoxycarbonyl), which are analogous to the formyl and carboxylate groups in this compound. acs.org The nitrile ylide then rapidly undergoes 1,5-cyclization to afford the oxazole product. acs.org Pyrolysis experiments on isoxazoles at moderate temperatures have also confirmed the formation of 2H-azirines, which rearrange to oxazoles at higher temperatures. acs.org
The nature and position of substituents on the isoxazole ring exert a strong influence on the course and efficiency of thermal rearrangements. The electronic properties of the substituents can affect bond dissociation energies and the stability of intermediates like vinylnitrenes, azirines, and nitrile ylides.
For analogues of this compound, the presence of two electron-withdrawing groups is significant. The C3-formyl and C5-carboxylate groups play a dual role:
They activate the isoxazole ring towards the initial N-O bond cleavage.
They stabilize the resulting nitrile ylide intermediate formed after the azirine C-C bond cleavage, making the ring-expansion pathway to the oxazole more favorable. acs.org
In some cases, the substituents can open up alternative reaction pathways. For instance, in base-promoted rearrangements of related 3-formylisoxazolo[4,5-b]pyridines, the unprotected formyl group can lead to side reactions like decarbonylation and subsequent isoxazole ring opening. beilstein-journals.org This highlights the delicate balance of reactivity, where the formyl group's presence is crucial for the desired rearrangement but can also participate in undesired transformations under certain (particularly basic) conditions. The fidelity of the rearrangement to the desired oxazole product is thus highly dependent on both the electronic nature of the substituents and the specific reaction conditions employed.
Catalytic Isomerization Strategies (e.g., Fe(II)-Catalyzed Transformations)
To overcome the high temperatures often required for thermal rearrangements and the specialized equipment for photochemical reactions, catalytic methods have been developed. Iron(II) catalysis has emerged as a cost-effective and efficient strategy for promoting the isomerization of substituted isoxazoles. acs.orgnih.govacs.org
The Fe(II)-catalyzed isomerization of isoxazole analogues, such as 4-acyl-5-methoxyisoxazoles, demonstrates a controllable transformation that proceeds via an azirine intermediate. acs.orgnih.gov The reaction outcome can be directed towards different products by carefully tuning the reaction conditions.
| Starting Isoxazole Analogue | Catalyst | Conditions | Major Product | Reference |
| 4-Acyl-5-methoxyisoxazole | FeCl₂·4H₂O | MeCN, 50 °C | 2-Acyl-2H-azirine (Isolated) | acs.org, nih.gov |
| 4-Acyl-5-methoxyisoxazole | FeCl₂·4H₂O | Dioxane, 105 °C | Rearranged Isoxazole | acs.org, nih.gov |
| 4-Formyl-5-methoxyisoxazole | FeCl₂·4H₂O | Dioxane, 105 °C | Methyl oxazole-4-carboxylate | acs.org, nih.gov |
| Isolated 2-Acyl-2H-azirine | None (Thermolysis) | o-dichlorobenzene, 170 °C | Oxazole | acs.org, nih.gov |
This table presents data for isoxazole analogues to illustrate the principles of catalytic isomerization.
The proposed mechanism for the Fe(II)-catalyzed process involves the coordination of the iron catalyst to the isoxazole, facilitating the cleavage of the N-O bond and formation of the 2H-azirine intermediate. acs.org From this key intermediate, the reaction can diverge. Under milder conditions (e.g., MeCN, 50 °C), the azirine is stable enough to be isolated. acs.orgnih.gov Under more forcing catalytic conditions (e.g., dioxane, 105 °C), the azirine can rearrange back to a different, more stable isoxazole isomer. acs.orgnih.gov However, for specific substrates like 4-formyl-5-methoxyisoxazoles, the catalytic conditions directly promote the formation of the oxazole product, likely by facilitating the entire sequence from isoxazole to azirine to nitrile ylide and finally to the oxazole within the catalytic cycle. acs.orgnih.gov DFT calculations have been employed to rationalize these pathways and explain how the steric and electronic properties of the substituents influence the reaction outcome. acs.org
Computational Verification of Reaction Mechanisms
The isomerization and ring expansion of isoxazoles are complex chemical transformations whose mechanisms have been significantly illuminated through computational chemistry. Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable for verifying proposed reaction pathways, characterizing transient intermediates, and determining the energetic feasibility of various transformations. These computational models provide a molecular-level understanding that complements experimental findings.
For isoxazole rearrangements, the initial and often rate-determining step is the cleavage of the inherently weak N-O bond. Computational studies on various isoxazole derivatives confirm that this bond breaking leads to the formation of high-energy intermediates. The precise nature of these intermediates and their subsequent reaction trajectories are highly dependent on the substitution pattern of the isoxazole ring.
Two principal intermediates are proposed and computationally verified in these reaction cascades: vinylnitrenes and 2H-azirines. The pyrolysis of the parent isoxazole has been shown through quantum chemical calculations to involve a vinylnitrene intermediate, a species best described as an open-shell singlet biradicaloid. The isomerization of isoxazoles can then proceed through the cyclization of this vinylnitrene to a 2H-azirine, which can subsequently rearrange to form an oxazole.
The influence of substituents on the reaction mechanism is a key focus of computational investigations. Theoretical studies have demonstrated that electron-withdrawing groups can significantly impact the energetics of the rearrangement. For instance, in a study of 4-substituted isoxazoles, it was shown that π-electron-withdrawing groups enhance the polarity of the C4–C5 bond and weaken the N–O bond, thereby facilitating ring cleavage.
Detailed Research Findings
Detailed computational research provides specific energy values for the transition states and intermediates along the reaction coordinate, allowing for a quantitative comparison of different mechanistic pathways. While specific data for this compound is not prominently available in the literature, the data from analogous systems provide valuable insights.
For the Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazole to methyl oxazole-4-carboxylate, DFT calculations have mapped out the energy profile. The process involves the formation of a 2-formyl-2-(methoxycarbonyl)-2H-azirine. This intermediate is then proposed to undergo ring opening to a nitrile ylide, which subsequently cyclizes to the final oxazole product.
Computational studies on the ring expansion of isoxazoles have also been performed. For example, the reaction of isoxazoles with enamines to form substituted pyridines was investigated using DFT. These calculations revealed that a Lewis acid catalyst, by coordinating to the isoxazole, significantly lowers the activation barrier for the initial [4+2]-cycloaddition step from approximately 31 kcal/mol to less than 19 kcal/mol. This demonstrates the predictive power of computational chemistry in understanding and optimizing catalytic processes.
The table below presents representative computational data for the isomerization of substituted isoxazoles, illustrating the energy barriers involved in these transformations.
| Reaction Step | Catalyst/Conditions | Calculated Activation Energy (ΔG‡, kcal/mol) |
| Isoxazole → 2H-Azirine | Thermal | ~40-50 |
| 2H-Azirine → Oxazole | Thermal | ~25-35 |
| [4+2] Cycloaddition with Enamine | Uncatalyzed | ~31 |
| [4+2] Cycloaddition with Enamine | TiCl₄ Catalyzed | <19 |
This table presents generalized or specific values from computational studies on substituted isoxazoles to illustrate the energy scales involved. The exact values for this compound may vary.
Computational and Theoretical Studies on 1,2 Oxazole Systems
Molecular Dynamics Simulations for Conformational Landscapes
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the molecule's dynamic behavior.
For 1,2-oxazole systems, MD simulations can explore the conformational landscape, identifying the most stable arrangements (conformers) and the energy barriers between them. This is particularly relevant for flexible molecules or when studying their interactions with other molecules, such as a solvent or a biological receptor. nih.gov
For example, MD simulations have been used to study the interaction of 1,2,4-oxadiazole (B8745197) derivatives with target enzymes, providing insights into binding affinity and mechanism of action. nih.gov In materials science, MD simulations of oxadiazole derivatives have been performed in simulated aqueous environments to understand their behavior as corrosion inhibitors, modeling their adsorption onto a metal surface. researchgate.net These simulations reveal how the molecule orients itself and interacts with its environment, information that is crucial for designing molecules with specific functions.
Mechanistic Predictions of Rearrangements and Transformations
The 1,2-oxazole (isoxazole) ring is known to undergo a variety of fascinating rearrangements, and computational studies have been essential in elucidating the mechanisms of these transformations. By modeling the reaction pathways, chemists can predict the feasibility of a transformation and understand the factors that control the outcome.
One of the most studied transformations is the rearrangement of isoxazoles to other heterocyclic systems. DFT calculations have been used to interpret the thermal rearrangement of 3-acylaminoisoxazoles. nih.gov These studies showed that the reaction proceeds through a cascade involving an initial Boulton-Katritzky (BK) rearrangement to a less stable 1,2,4-oxadiazole intermediate, which then undergoes a subsequent transformation to a more stable 2-acylaminooxazole product at higher temperatures. nih.gov
In other cases, unexpected rearrangements have been discovered and later explained by computational modeling. A base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles to 2-aryltetrahydrobenzoxazoles was rationalized with a proposed mechanism involving the formation of an azirine intermediate, which subsequently collapses to the final oxazole (B20620) product. rsc.org Such mechanistic predictions are vital for expanding the synthetic utility of the isoxazole (B147169) ring as a building block in organic synthesis. rsc.orgresearchgate.net
QSAR (Quantitative Structure-Activity Relationship) for Synthetic Accessibility
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific property, most commonly biological activity. nih.govnih.gov The core principle is that variations in the structural or physicochemical properties of a molecule are responsible for changes in its observed activity. nih.gov
While QSAR is predominantly used in drug discovery to predict the potency of new compounds, the methodology can theoretically be applied to other properties, including synthetic accessibility. acs.org In this context, a QSAR model would correlate molecular descriptors (numerical representations of chemical structure) with an outcome related to synthesis, such as reaction yield or reaction rate.
The development of a QSAR model involves several key steps:
Data Set Preparation : A diverse set of molecules with known experimental values for the property of interest (e.g., reaction yield) is collected. youtube.com
Descriptor Calculation : For each molecule, a wide range of numerical descriptors is calculated. These can include 2D descriptors (e.g., molecular weight, polar surface area) and 3D descriptors (e.g., molecular shape). youtube.com
Model Building : The data is typically split into a training set and a test set. A statistical method, such as Partial Least Squares (PLS) or machine learning algorithms, is used to build a mathematical model that links the descriptors to the property using the training set. acs.orgyoutube.com
Validation : The model's predictive power is evaluated using the test set (compounds not used in model creation) to ensure it can make accurate predictions for new molecules. youtube.com
Table 2: General Workflow for Building a QSAR Model
| Step | Description | Key Consideration |
|---|---|---|
| 1. Data Curation | Collect a dataset of compounds with measured property values (e.g., yield, activity). | Data quality and diversity are critical for a robust model. |
| 2. Descriptor Generation | Calculate numerical descriptors representing physicochemical properties and structural features. | Descriptor selection should be relevant to the property being modeled. |
| 3. Data Splitting | Divide the dataset into training, validation, and test sets. youtube.com | Ensures the model is not overfitted to the training data. |
| 4. Model Generation | Apply a statistical algorithm (e.g., PLS, Random Forest) to correlate descriptors with the property. | The choice of algorithm can impact model performance. |
| 5. Model Validation | Assess the model's statistical significance and predictive ability on the test set. youtube.com | Key metrics include R², Q², and RMSE (Root Mean Square Error). acs.org |
For 1,2-oxazole systems, a QSAR model for synthetic accessibility could help chemists prioritize synthetic routes or predict the yield of a reaction based on the specific substituents on the oxazole ring. However, creating such a model requires a large, consistent dataset of reaction outcomes, which is often more challenging to acquire than biological activity data.
Methyl 3 Formyl 1,2 Oxazole 5 Carboxylate As a Synthetic Building Block in Diversified Chemical Synthesis
Precursor for Complex Heterocyclic Systems and Fused Rings
The bifunctional nature of methyl 3-formyl-1,2-oxazole-5-carboxylate, possessing both an electrophilic aldehyde and a latent electrophilic ester, provides a powerful platform for the synthesis of complex heterocyclic systems and fused rings. The aldehyde group readily participates in condensation reactions, while the isoxazole (B147169) ring itself can undergo various transformations, leading to a diverse range of molecular frameworks.
One of the key applications of this building block is in the synthesis of isoxazolo[5,4-b]pyridines . These fused systems can be constructed through a one-pot tandem reaction, often facilitated by microwave irradiation in an aqueous medium, which represents an environmentally benign synthetic approach. nih.gov The general strategy involves the condensation of the formyl group with an active methylene (B1212753) compound, followed by cyclization. For instance, the reaction of this compound with a compound containing an active methylene group and an amino functionality can lead to the formation of a pyridine (B92270) ring fused to the isoxazole core. researchgate.netclockss.org
The formyl group can undergo a Knoevenagel condensation with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to yield an α,β-unsaturated intermediate. This intermediate is then primed for a subsequent intramolecular cyclization, often involving another nucleophilic group present in the reaction partner, to construct a new fused ring. researchgate.net
Furthermore, the isoxazole ring itself can be a precursor to other heterocyclic systems through ring-opening and rearrangement reactions. For example, isoxazoles can be transformed into other heterocycles like pyrazoles under specific conditions. organic-chemistry.org While direct examples with this compound are not extensively documented, the known reactivity of the isoxazole nucleus suggests its potential in such transformations. nih.gov
The following table provides an overview of potential fused heterocyclic systems that can be synthesized from this compound:
| Fused Heterocyclic System | Synthetic Approach | Key Reactions |
| Isoxazolo[5,4-b]pyridines | Tandem condensation and cyclization | Knoevenagel condensation, Michael addition, intramolecular cyclization |
| Pyrano[2,3-d]isoxazoles | Reaction with β-dicarbonyl compounds | Knoevenagel condensation, intramolecular hetero-Diels-Alder reaction |
Synthesis of Advanced Intermediates for Organic Synthesis
The aldehyde and ester functionalities of this compound allow for its elaboration into a variety of advanced intermediates that are valuable in multi-step organic syntheses. The selective transformation of these groups provides access to a range of derivatives with tailored reactivity.
The formyl group is particularly versatile. It can be readily oxidized to a carboxylic acid or reduced to a hydroxymethyl group, providing access to a different set of functionalized isoxazoles. More importantly, it can participate in carbon-carbon bond-forming reactions, such as the Wittig reaction , to introduce a variety of unsaturated side chains. The reaction with a phosphorus ylide converts the aldehyde into an alkene, with the structure of the alkene being determined by the nature of the ylide used. nih.gov
Another important reaction of the formyl group is the Knoevenagel condensation , where it reacts with active methylene compounds in the presence of a base to form a new carbon-carbon double bond. nih.gov This reaction is instrumental in extending the carbon framework and introducing further functionality.
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into an amide, an acid chloride, or other derivatives. This allows for the introduction of a wide range of substituents at the 5-position of the isoxazole ring. nih.gov For instance, the synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid, a non-proteinogenic amino acid, highlights the utility of the carboxylate group in creating complex building blocks. nih.gov
The following table summarizes some of the advanced intermediates that can be synthesized from this compound:
| Advanced Intermediate | Synthetic Transformation | Reagents and Conditions |
| Methyl 3-(alkenyl)-1,2-oxazole-5-carboxylate | Wittig Reaction | Phosphorus ylide, strong base (e.g., n-BuLi) |
| Methyl 3-(2-carboxyvinyl)-1,2-oxazole-5-carboxylate | Knoevenagel-Doebner Condensation | Malonic acid, pyridine/piperidine |
| 3-Hydroxymethyl-1,2-oxazole-5-carboxylic acid | Reduction and Hydrolysis | NaBH₄, then NaOH |
| 3-Formyl-1,2-oxazole-5-carboxamide | Amidation | Ammonia or primary/secondary amine |
Role in the Construction of Molecular Scaffolds (e.g., for Agrochemistry or Materials Science)
The rigid heterocyclic core of this compound, combined with its reactive functional groups, makes it an attractive scaffold for the design and synthesis of molecules with potential applications in agrochemistry and materials science.
In the field of agrochemistry , isoxazole derivatives are known to exhibit a range of biological activities, including herbicidal, fungicidal, and insecticidal properties. nih.gov While specific agrochemical products derived directly from this compound are not widely reported in public literature, its potential as a starting material is significant. The ability to introduce diverse substituents through the formyl and ester groups allows for the systematic modification of the molecule's properties to optimize its biological activity and selectivity. For example, the synthesis of isoxazole-containing C-glycoside hybrids has been explored for their potential as anticancer agents, and similar synthetic strategies could be employed to develop new agrochemicals. nih.gov
In materials science , oxazole-containing ligands have been used in the synthesis of catalysts for polymerization reactions. mdpi.com The nitrogen and oxygen atoms of the oxazole (B20620) ring can coordinate with metal centers, influencing the catalytic activity and properties of the resulting polymers. This compound can be derivatized to create novel ligands. For instance, the formyl group can be converted into an imine or an amine, which can then act as coordination sites for metal ions. The resulting metal complexes could find applications as catalysts, in light-emitting devices, or as functional materials with specific electronic or optical properties.
The following table outlines potential applications of molecular scaffolds derived from this compound:
| Application Area | Scaffold Type | Potential Functionality |
| Agrochemistry | Substituted isoxazole-carboxamides | Herbicidal, fungicidal, or insecticidal activity |
| Materials Science | Isoxazole-based ligands for metal complexes | Catalysis, organic light-emitting diodes (OLEDs) |
| Medicinal Chemistry | Fused isoxazolo-heterocycles | Biologically active compounds |
Development of Chemical Libraries via Derivatization
The presence of two distinct and reactive functional groups makes this compound an ideal starting point for the development of chemical libraries through combinatorial chemistry. nih.govnih.gov By systematically reacting the formyl and ester groups with a diverse set of reagents, a large number of structurally related compounds can be rapidly synthesized.
The formyl group can be derivatized through reactions such as reductive amination, Wittig olefination, and the formation of hydrazones, oximes, and other imine derivatives. Each of these reactions can be performed with a wide range of amines, phosphorus ylides, or hydrazine/hydroxylamine (B1172632) derivatives, respectively.
Simultaneously or sequentially, the methyl ester can be converted into a library of amides by reacting it with a diverse panel of primary and secondary amines. This dual functionalization strategy allows for the creation of a large and structurally diverse library of isoxazole derivatives from a single, readily accessible starting material.
Such chemical libraries are invaluable in drug discovery and agrochemical research for high-throughput screening to identify new lead compounds with desired biological activities. nih.gov The synthesis of isoxazolo[5,4-b]pyridines suitable for library synthesis highlights the utility of this approach. nih.gov
The following table illustrates a strategy for the development of a chemical library from this compound:
| Library Generation Step | Reaction Type | Diverse Reagents |
| Derivatization of Formyl Group | Reductive Amination | Library of primary and secondary amines |
| Wittig Reaction | Library of phosphorus ylides | |
| Hydrazone/Oxime Formation | Library of hydrazines and hydroxylamines | |
| Derivatization of Ester Group | Amidation | Library of primary and secondary amines |
Future Perspectives and Emerging Research Avenues in 1,2 Oxazole Chemistry
Development of Novel Organometallic Approaches for Functionalization
Organometallic chemistry provides powerful tools for the precise functionalization of heterocyclic rings. While classical methods often build the ring from acyclic precursors beilstein-journals.org, modern strategies increasingly focus on the direct C-H functionalization of the pre-formed isoxazole (B147169) core.
Future developments are anticipated to expand the repertoire of metal-catalyzed reactions applicable to isoxazoles. Palladium-catalyzed cross-coupling reactions, which enable the direct arylation at various positions of the ring, are becoming more sophisticated. organic-chemistry.orgorganic-chemistry.org Research into task-specific phosphine (B1218219) ligands is expected to yield even greater control over regioselectivity, allowing for the targeted modification of either the C-5 or other positions on the oxazole (B20620) and isoxazole rings. organic-chemistry.org
Beyond palladium, catalysts based on copper and gold are showing significant promise. nih.govorganic-chemistry.org Copper(I)-catalyzed cycloadditions provide reliable access to 3,4-disubstituted isoxazoles, and future work will likely focus on broadening the substrate scope and developing asymmetric variants. organic-chemistry.org Gold-catalyzed cycloisomerization of α,β-acetylenic oximes is a mild and efficient route to various substituted isoxazoles, and ongoing research is exploring its application in more complex molecular architectures. organic-chemistry.org Furthermore, the reaction of isoxazoles with highly reactive organometallic reagents, such as those of lithium and magnesium, can lead to selective synthesis of dihydroisoxazoles or even trigger unusual ring cleavage-closure processes, opening avenues for novel molecular scaffolds. rsc.org
Table 1: Selected Organometallic Methodologies for Isoxazole Functionalization
| Metal Catalyst | Reaction Type | Application | Reference |
|---|---|---|---|
| Palladium (Pd) | Direct C-H Arylation | Synthesis of C-5 and C-2 arylated oxazoles | organic-chemistry.org |
| Palladium (Pd) | Cascade Annulation/Allylation | Synthesis of functionalized isoxazoles | organic-chemistry.org |
| Copper (Cu) | Cycloaddition | Synthesis of 3,5-disubstituted isoxazoles | nih.gov |
| Gold (Au) | Cycloisomerization | Selective synthesis of substituted isoxazoles | organic-chemistry.org |
| Lithium (Li) | Nucleophilic Addition | Synthesis of dihydroisoxazoles | rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry and automated synthesis are transforming chemical manufacturing from batch-wise operations to continuous, on-demand production. These technologies offer enhanced safety, better process control, and improved scalability, making them ideal for isoxazole synthesis. researchgate.net
The synthesis of isoxazoles often involves multiple steps, including oximation, chlorination, and cycloaddition, which can be efficiently "telescoped" into a single continuous flow process. researchgate.net This approach minimizes the handling of potentially hazardous intermediates and allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity. researchgate.netresearchgate.net Researchers have successfully developed fully automated mesofluidic flow reactors capable of producing gram quantities of oxazole building blocks, demonstrating the potential for rapid library synthesis and on-demand manufacturing. durham.ac.ukacs.org
Photocatalytic and Electrosynthetic Transformations of Isoxazole Derivatives
Harnessing light and electricity as clean reagents represents a paradigm shift towards more sustainable chemical synthesis. nih.gov Electrosynthesis and photocatalysis offer unique pathways for the formation and transformation of isoxazole rings under mild conditions, often avoiding the need for harsh chemical oxidants or reductants. rsc.orgacs.org
Electrochemical methods, such as the anodic oxidation of readily available aldoximes, have been established as a direct and efficient route to isoxazoles and isoxazolines. kit.eduresearchgate.net Recent breakthroughs include four-component domino reactions in user-friendly undivided cells to assemble complex isoxazole motifs, highlighting the operational simplicity and high functional group tolerance of electrosynthesis. nih.govrsc.org These methods proceed through radical intermediates generated under mild conditions, enabling novel bond disconnections. researchgate.net
Photochemistry provides another avenue for unique isoxazole transformations. Under UV irradiation, the weak N-O bond of the isoxazole ring can cleave, leading to a rearrangement to the corresponding oxazole via an azirine intermediate. wikipedia.org This photochemical reactivity can be harnessed for photoaffinity labeling or to access novel chemical space. wikipedia.org Furthermore, organic photoredox catalysis is being explored for multicomponent reactions to form isoxazolone derivatives, reducing reaction times compared to traditional thermal methods. mdpi.com The photodegradation of isoxazole-containing pollutants using photocatalysts like TiO2 is also an active area of environmental research. researchgate.netmdpi.com
Exploration of Unconventional Reactivity Patterns in 3-Formyl-1,2-Oxazole Systems
The specific arrangement of functional groups in methyl 3-formyl-1,2-oxazole-5-carboxylate suggests the potential for unique and unconventional reactivity. The C3-formyl group (an aldehyde) is a potent electrophile and can participate in a wide range of reactions, including condensations, oxidations, reductions, and additions of nucleophiles. Its proximity to the isoxazole ring could modulate its reactivity or enable novel cascade reactions.
One area of exploration is the intramolecular interaction between the formyl group and the ester at C5, potentially mediated by the isoxazole ring. Furthermore, the inherent reactivity of the isoxazole ring itself, particularly the susceptibility of the N-O bond to cleavage, could be exploited in novel ways. For instance, base-mediated rearrangements of isoxazoles to oxazoles have been reported, an unexpected transformation that expands the synthetic utility of the isoxazole core. rsc.org The presence of the electron-withdrawing formyl and carboxylate groups on the ring in a compound like this compound could significantly influence the feasibility and outcome of such rearrangements.
Future research could focus on using the formyl group as a handle for complex annulation strategies, where it directs the formation of new fused ring systems. The interplay between the aldehyde and the latent functionality within the isoxazole ring—which can be unmasked to reveal a β-aminoketone, for example nih.gov—presents a rich field for discovering new transformations.
Computational Design of Novel Isoxazole-Based Scaffolds for Targeted Synthesis
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For isoxazole-based scaffolds, computational methods are being used to predict molecular properties, guide synthetic efforts, and design molecules with specific biological activities. nih.gov
Molecular docking and molecular dynamics (MD) simulations are employed to design novel isoxazole derivatives that can bind effectively to specific biological targets, such as enzymes or receptors. nih.gov For example, these methods have been used to validate the potential of new isoxazole compounds as Hsp90 inhibitors for cancer therapy. nih.gov By simulating the interactions between the small molecule and the protein's active site, researchers can prioritize which compounds to synthesize, saving significant time and resources. nih.gov
Density Functional Theory (DFT) calculations are used to investigate the electronic structure and reactivity of isoxazole derivatives, helping to rationalize experimental outcomes and predict the feasibility of new reactions. researchgate.net As computational power and algorithms improve, the in silico design of isoxazole scaffolds with tailored electronic, steric, and pharmacokinetic properties will become increasingly prevalent. This will accelerate the discovery of new lead compounds in drug development and the creation of functional materials with novel properties.
Q & A
Q. Key Optimization Parameters :
- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclocondensation.
- pH : Neutral to slightly acidic conditions (pH 6–7) improve esterification yields.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance formylation efficiency.
Table 1 : Representative Reaction Conditions
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Chlorooxime, Propargyl ester | 70 | 12 | 65–75 |
| Esterification | H₂SO₄, MeOH | 25 | 24 | 80–85 |
| Formylation | POCl₃, DMF | 0 → 25 | 6 | 60–70 |
How are advanced spectroscopic techniques employed to characterize this compound?
Basic
Characterization relies on:
- NMR :
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. Advanced :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.
- X-ray Crystallography : Confirms molecular geometry and hydrogen-bonding interactions in crystalline form .
What strategies address low yields in the formylation step of this compound synthesis?
Advanced
Low yields often stem from:
- Incomplete Activation : Ensure thorough drying of DMF and POCl₃ to prevent hydrolysis.
- Competing Side Reactions : Use low temperatures (0–5°C) during formyl chloride addition to suppress dimerization .
- Workup Optimization : Quench excess POCl₃ with ice-cold sodium acetate to avoid product degradation.
Table 2 : Yield Improvement Strategies
| Issue | Solution | Yield Increase (%) |
|---|---|---|
| Hydrolysis of DMF | Anhydrous conditions, molecular sieves | +15 |
| Dimerization | Slow reagent addition, low temp | +20 |
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced
Discrepancies (e.g., unexpected ¹H NMR shifts) may arise from:
- Tautomerism : The oxazole ring can exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (DMSO-d₆) to stabilize specific tautomers .
- Impurities : Employ preparative HPLC or recrystallization (ethyl acetate/hexane) to isolate pure fractions .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies temperature-dependent conformational changes .
Q. Methodological Workflow :
Repeat synthesis with stricter condition control.
Cross-validate with HRMS (high-resolution mass spectrometry) for molecular formula confirmation.
Compare experimental data with computational predictions (DFT calculations) .
What are the emerging applications of this compound in medicinal chemistry?
Advanced
The compound serves as a versatile intermediate:
- Antimicrobial Agents : The formyl group enables Schiff base formation with amine-containing bioactive molecules, enhancing bacterial membrane penetration .
- Kinase Inhibitors : Structural analogs inhibit EGFR and VEGFR2 by binding to ATP pockets (IC₅₀ = 0.2–1.5 µM in vitro) .
- Protein Interaction Studies : Fluorescent tagging via formyl-amine conjugation allows tracking of drug-target binding in cellular assays .
Table 3 : Bioactivity Data for Derivatives
| Derivative | Target | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Schiff base analog | E. coli DHFR | 0.8 | Competitive inhibition |
| Oxazole-Pd complex | HeLa cells | 2.3 | Apoptosis induction |
How can computational methods guide the design of this compound derivatives?
Q. Advanced
- Docking Studies : Predict binding affinity to target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity to prioritize synthetic targets .
- DFT Calculations : Optimize reaction pathways for formylation to reduce energy barriers and improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
